molecular formula C5H13ClN2O2S B13049445 N-Cyclopentylaminosulfonamidehcl

N-Cyclopentylaminosulfonamidehcl

Cat. No.: B13049445
M. Wt: 200.69 g/mol
InChI Key: KARNCRPHXJNORW-UHFFFAOYSA-N
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Description

N-Cyclopentylaminosulfonamidehcl is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the sulfonamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-Cyclopentylaminosulfonamidehcl typically involves the reaction of cyclopentylamine with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:

Cyclopentylamine+Sulfonyl chlorideN-Cyclopentylaminosulfonamide+HCl\text{Cyclopentylamine} + \text{Sulfonyl chloride} \rightarrow \text{N-Cyclopentylaminosulfonamide} + \text{HCl} Cyclopentylamine+Sulfonyl chloride→N-Cyclopentylaminosulfonamide+HCl

In an industrial setting, the preparation of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-Cyclopentylaminosulfonamidehcl can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopentylaminosulfonamidehcl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cyclopentylaminosulfonamidehcl involves its interaction with specific molecular targets and pathwaysBy inhibiting this pathway, sulfonamides can effectively inhibit bacterial growth and proliferation .

Comparison with Similar Compounds

N-Cyclopentylaminosulfonamidehcl can be compared with other sulfonamide compounds, such as sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:

This compound is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

(sulfamoylamino)cyclopentane;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)7-5-3-1-2-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H

InChI Key

KARNCRPHXJNORW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)N.Cl

Origin of Product

United States

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